molecular formula C13H18N6O3 B2816547 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 886907-40-0

1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2816547
CAS RN: 886907-40-0
M. Wt: 306.326
InChI Key: XLXDFSXXIAREOE-UHFFFAOYSA-N
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Description

The compound “1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a heterocyclic compound. It is a derivative of 1,2,4-triazine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone was achieved by heating 7,8-diamino-1,3-dimethylxanthine (which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid) with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 7,9-Dimethyl-1,4-dihydro triazino purine-6,8 (7H,9H)-dione, has been reported. The molecular formula of this compound is CHNO, with an average mass of 234.215 Da and a monoisotopic mass of 234.086517 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 7,8-diamino-1,3-dimethylxanthine with alloxan followed by methylation yielded a compound identical to 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 7,9-Dimethyl-1,4-dihydro triazino purine-6,8 (7H,9H)-dione has a molecular formula of CHNO, an average mass of 234.215 Da, and a monoisotopic mass of 234.086517 Da .

Scientific Research Applications

properties

IUPAC Name

1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-7-8(2)19-9-10(14-12(19)18(15-7)5-6-20)16(3)13(22)17(4)11(9)21/h8,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXDFSXXIAREOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16822882

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